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2-(1-Adamantyl)-3-pentanone

Cat. No.: B14945542
M. Wt: 220.35 g/mol
InChI Key: OQYYVDFXNFLTMW-UHFFFAOYSA-N
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Description

Overview of Adamantane (B196018) Derivatives in Academic Chemical Research

Adamantane derivatives have become ubiquitous in both academic and industrial research, primarily due to the advantageous physicochemical properties imparted by the adamantyl group. The introduction of this bulky, lipophilic cage can significantly alter a molecule's stability, solubility, and biological interactions. nih.gov

In medicinal chemistry, this has led to the development of numerous drugs. The first successful application was amantadine, an antiviral agent also used to treat Parkinson's disease. nih.gov The adamantane skeleton is a key building block in a variety of therapeutic agents, including antivirals, treatments for neurodegenerative diseases like Alzheimer's, and antidiabetic drugs. researchgate.netnih.gov Its derivatives are also investigated for their potential in cancer therapy and as anti-inflammatory agents. cas.cz The adamantyl group's ability to anchor a molecule within a biological target, combined with its metabolic stability, makes it a powerful tool in drug design.

Beyond medicine, adamantane derivatives are crucial in materials science. Their rigid structure is exploited in the synthesis of specialized polymers and thermally stable lubricants. cas.cz The predictable geometry and stability of the adamantane core make it an excellent component for building complex supramolecular structures and microporous organic polymers. nih.gov

Table 1: Physicochemical Properties of Adamantane Data for this table is sourced from publicly available chemical databases. Note: This data pertains to the parent compound Adamantane, not 2-(1-Adamantyl)-3-pentanone.

PropertyValue
Chemical Formula C₁₀H₁₆
Molar Mass 136.24 g/mol
Appearance White crystalline solid
Melting Point 270 °C (518 °F; 543 K)
IUPAC Name Tricyclo[3.3.1.1³⁷]decane

Contextualization of Adamantane-Substituted Ketones in Organic Synthesis

Adamantane-substituted ketones are important intermediates in organic synthesis, serving as precursors to a wide range of more complex adamantane derivatives. The synthesis of these ketones can be achieved through several established methods. A common approach involves the reaction of an adamantane-1-carbonyl chloride with an organometallic reagent, such as a Grignard reagent. researchgate.netcas.cz For example, reacting adamantane-1-carbonyl chloride with ethylmagnesium bromide can produce 1-adamantyl ethyl ketone. cas.cz The choice of catalyst and solvent system is crucial in these reactions to maximize the yield of the desired ketone and minimize side products. researchgate.net

Another synthetic strategy is the alkylation of ketone enolates with an adamantyl electrophile, such as 1-bromoadamantane. researchgate.netchemistrysteps.com The enolate of a ketone, acting as a nucleophile, can attack the adamantyl group to form a new carbon-carbon bond. libretexts.org Given the tertiary nature of the bridgehead carbon in 1-bromoadamantane, this reaction may proceed through an Sɴ1-like mechanism involving the stable adamantyl cation. researchgate.net Furthermore, radical-based functionalization reactions offer a direct way to convert adamantane's C-H bonds into C-C bonds, providing routes to adamantyl ketones. nih.gov

While a specific, documented synthesis for this compound is not readily found in the surveyed literature, a plausible route would be the alkylation of the enolate of 3-pentanone (B124093) with a suitable 1-adamantyl electrophile.

Table 2: Physicochemical Properties of 3-Pentanone Data for this table is sourced from publicly available chemical databases, including NIST and Wikipedia. wikipedia.orgnist.gov Note: This data pertains to the parent compound 3-Pentanone, not this compound.

PropertyValue
Chemical Formula C₅H₁₀O
Molar Mass 86.13 g/mol
Appearance Colorless liquid
Boiling Point 102 °C (216 °F; 375 K)
Density 0.813 g/mL at 25 °C
Solubility in Water 35 g/L
IUPAC Name Pentan-3-one

Significance of the this compound Scaffold for Fundamental Chemical Investigations

The specific structure of this compound, while not extensively studied itself, presents a valuable model for fundamental chemical investigations. The placement of the exceptionally bulky adamantyl group at the alpha-position of the carbonyl group has significant stereochemical and electronic implications.

This substitution pattern would be highly influential in studies of ketone reactivity. For instance, in reactions involving enolate formation, the adamantyl group would sterically hinder deprotonation on its side of the carbonyl. This would force enolization to occur exclusively at the other alpha-carbon (the C4 position), granting high regioselectivity to subsequent alkylation or aldol (B89426) reactions.

Furthermore, the adamantane cage itself is famously resistant to forming a double bond at the bridgehead position (a violation of Bredt's Rule), which makes the parent adamantanone reluctant to form an enolate. wikipedia.org This inherent property of the adamantyl substituent in this compound would influence the stability and reactivity of the adjacent ketone. The scaffold is an excellent substrate for studying the steric effects of a rigid, three-dimensional group on the kinetics and thermodynamics of nucleophilic addition to the carbonyl carbon. Comparing its reactivity to less hindered ketones like 3-pentanone or other α-substituted ketones would provide quantitative data on the steric shielding provided by the adamantyl group. This makes the this compound scaffold a potentially powerful tool for probing the fundamental principles of physical organic chemistry.

Table 3: Physicochemical Properties of 1-Adamantyl methyl ketone Data for this table is sourced from the NIST Chemistry WebBook. nist.gov Note: This data is for a related, known compound and is provided for contextual comparison.

PropertyValue
Chemical Formula C₁₂H₁₈O
Molar Mass 178.27 g/mol
CAS Number 1660-04-4
IUPAC Name 1-(Tricyclo[3.3.1.1³⁷]dec-1-yl)ethanone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B14945542 2-(1-Adamantyl)-3-pentanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-(1-adamantyl)pentan-3-one

InChI

InChI=1S/C15H24O/c1-3-14(16)10(2)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3

InChI Key

OQYYVDFXNFLTMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 Adamantyl 3 Pentanone

Construction of the 2-(1-Adamantyl)-3-pentanone Core

The synthesis of the this compound framework can be approached through various strategies that either build the molecule by connecting its constituent parts or form the adamantane (B196018) cage through rearrangement.

Approaches Utilizing 3-Pentanone (B124093) as a Key Starting Material

A plausible and direct method for the synthesis of this compound involves the alkylation of 3-pentanone. This approach leverages the acidity of the α-hydrogens of the ketone to generate a nucleophilic enolate, which can then react with an electrophilic adamantyl source.

The process begins with the deprotonation of 3-pentanone at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The use of a strong base ensures the essentially complete conversion of the ketone to its enolate, minimizing self-condensation reactions. libretexts.org The resulting enolate can then be treated with a 1-adamantyl electrophile, such as 1-bromoadamantane, in an SN2 reaction to form the desired C-C bond, yielding this compound. libretexts.org

Table 1: Proposed Synthesis via 3-Pentanone Alkylation

Step Reactants Reagents Product Reaction Type
1 3-Pentanone Lithium diisopropylamide (LDA) Lithium enolate of 3-pentanone Deprotonation

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Incorporation Strategies for the 1-Adamantyl Moiety

An alternative strategy for constructing the this compound core involves forming the bond from the perspective of the adamantyl group acting as a nucleophile. This can be achieved through the use of organometallic reagents derived from adamantane.

For instance, a 1-adamantyl Grignard reagent, such as 1-adamantylmagnesium bromide, can be prepared, although its synthesis can be challenging due to the steric hindrance of the adamantyl cage. kiku.dk More recently, the preparation of adamantylzinc reagents has been shown to be an efficient method for creating a nucleophilic adamantyl species. researchgate.net These organometallic reagents can then be reacted with an appropriate acyl chloride, in this case, propanoyl chloride, to yield this compound. The reaction of Grignard reagents with acyl chlorides is a well-established method for ketone synthesis. study.com

Table 2: Proposed Synthesis via Adamantyl Organometallic Reagents

Adamantyl Reagent Acylating Agent Catalyst (if applicable) Product
1-Adamantylmagnesium bromide Propanoyl chloride - This compound

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Protoadamantane (B92536) Rearrangement Pathways to Adamantane Derivatives

The adamantane cage is known for its thermodynamic stability, and this property is exploited in rearrangement reactions of less stable polycyclic isomers, such as protoadamantanes. These rearrangements are typically acid-catalyzed and proceed through carbocationic intermediates.

A relevant example is the conversion of 4-protoadamantanone to adamantane derivatives. acs.org While this specific rearrangement does not directly yield this compound, it illustrates a powerful method for the synthesis of functionalized adamantanes. For instance, treatment of 4-protoadamantanone with methylmagnesium bromide followed by acid-catalyzed rearrangement can lead to 1-methyladamantan-2-one. rsc.org This highlights the utility of protoadamantane precursors in accessing substituted adamantyl ketones. The synthesis of 4-protoadamantanone itself can be achieved from 1-adamantanol through a fragmentation-cyclization sequence. orgsyn.org

Chemical Derivatization of the Pentanone Functionality

The pentanone moiety in this compound offers two primary sites for chemical modification: the electrophilic carbonyl carbon and the potentially nucleophilic α-carbons.

Reactions at the Ketone Carbonyl Group

The carbonyl group of this compound is susceptible to attack by various nucleophiles. The steric bulk of the adjacent 1-adamantyl group can influence the reactivity of the carbonyl.

Wittig Reaction: The Wittig reaction provides a method for converting ketones into alkenes. wikipedia.org this compound can react with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), to yield 2-(1-adamantyl)-3-methylenepentane. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. total-synthesis.com While sterically hindered ketones can be less reactive, the Wittig reaction is often successful where other methods fail. libretexts.org

Aldol (B89426) Condensation: In the presence of a base, this compound can act as an electrophile in an aldol reaction. wikipedia.org However, it can also form an enolate and act as a nucleophile. In a crossed aldol condensation, where another aldehyde or ketone that cannot enolize (e.g., benzaldehyde) is used, this compound would serve as the enolate donor. The initial aldol addition product, a β-hydroxy ketone, can subsequently dehydrate upon heating to form an α,β-unsaturated ketone. masterorganicchemistry.com

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is a fundamental C-C bond-forming reaction. For example, the reaction of this compound with methylmagnesium bromide would yield a tertiary alcohol after acidic workup. The steric hindrance of the adamantyl group may affect the rate of addition. nih.gov

Table 3: Representative Reactions at the Carbonyl Group

Reaction Type Reagent(s) Expected Product
Wittig Reaction Methylenetriphenylphosphorane 2-(1-Adamantyl)-3-methylenepentane
Aldol Condensation Benzaldehyde, Base, Heat 2-(1-Adamantyl)-4-phenyl-3-penten-2-one

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Alpha-Carbon Functionalization Strategies (e.g., Enolate Chemistry)

The hydrogens on the carbons adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can undergo various reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. 182.160.97 The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. A bulky base like LDA at low temperatures would favor the formation of the kinetic enolate by deprotonating the less hindered α-carbon, while a smaller base at higher temperatures would favor the more substituted, thermodynamically more stable enolate. libretexts.org

Halogenation: The α-position of ketones can be halogenated under both acidic and basic conditions. missouri.edu Acid-catalyzed halogenation typically results in monohalogenation and proceeds through an enol intermediate. masterorganicchemistry.comopenstax.org In contrast, base-promoted halogenation often leads to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.pub The resulting α-halo ketones are versatile synthetic intermediates and can be used, for example, in elimination reactions to form α,β-unsaturated ketones. libretexts.org

Table 4: Alpha-Carbon Functionalization Reactions

Reaction Type Reagent(s) Potential Product(s)
Alkylation (Kinetic) 1. LDA, -78°C; 2. Methyl iodide 2-(1-Adamantyl)-2-methyl-3-pentanone
Halogenation (Acidic) Br2, Acetic acid 2-Bromo-2-(1-adamantyl)-3-pentanone

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Modification and Functionalization of the Adamantane Cage

The strategic modification of the adamantane core is crucial for fine-tuning the properties of its derivatives. Research has focused on developing selective methods to introduce functional groups at either the tertiary (bridgehead) or secondary positions of the adamantane skeleton.

Selective Functionalization at Tertiary and Secondary Positions

Adamantane possesses two types of C-H bonds: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the methylene (B1212753) bridges. nih.gov The selective functionalization of these positions is a key challenge in adamantane chemistry.

Tertiary Functionalization: The bridgehead positions are generally more reactive towards electrophilic and radical substitution due to the greater stability of the resulting tertiary carbocation or radical intermediates. nih.govresearchgate.net A variety of methods have been developed for the selective introduction of functional groups at these positions.

Secondary Functionalization: Selective functionalization of the secondary positions is more challenging due to the lower reactivity of the C-H bonds. However, directed approaches and specific catalytic systems have been developed to achieve this selectivity.

A study by Wu et al. demonstrated the copper-catalyzed carbonylative C-H activation of adamantane. Using a Cu(I) species and di-tert-butyl peroxide (DTBP), they selectively functionalized the tertiary position with N-methylacetamide, yielding the corresponding imide in 31% yield. nih.gov Another metal-free approach developed by Lei et al. utilized DTBP for the oxidative carbonylation of adamantane in the presence of carbon monoxide and benzyl alcohol, producing a mixture of benzyl esters. This reaction, however, showed lower regioselectivity, affording a 2:1 ratio of tertiary to secondary functionalized products. nih.gov

Method Reagents Position(s) Functionalized Product Type Yield/Selectivity
Copper-Catalyzed Carbonylative C-H ActivationCu(I), DTBP, N-methylacetamideTertiaryImide31% yield
Metal-Free Oxidative CarbonylationDTBP, CO, Benzyl alcoholTertiary and SecondaryBenzyl Esters77% yield (2:1 ratio of 3°:2°)

Directed C-H Activation and Functionalization Approaches

To overcome the challenge of selectivity, particularly for the less reactive secondary positions, directed C-H activation strategies have been developed. These methods involve the use of a directing group that positions a catalyst in close proximity to a specific C-H bond, thereby enabling its selective functionalization. researchgate.netthieme-connect.comchemrxiv.org

Photoredox catalysis in conjunction with hydrogen atom transfer (HAT) has emerged as a powerful tool for the direct functionalization of adamantane C-H bonds. chemrxiv.orgacs.orgchemrxiv.org This approach offers excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. chemrxiv.orgacs.orgchemrxiv.org In some systems, an electrophilic quinuclidinium radical cation is generated, which is particularly effective at abstracting a hydrogen atom from the methine positions of adamantane, leading to highly regioselective functionalization. nih.gov

The versatility of these methods allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroatomic substituents. researchgate.net For instance, the use of organometallic reagents, such as those based on zinc or magnesium, in Negishi cross-coupling reactions has been employed for the functionalization of the adamantane scaffold. researchgate.net

Approach Catalyst/System Key Features Typical Functional Groups Introduced
Directed C-H ActivationTransition metal catalysts with directing groupsHigh regioselectivity for specific C-H bondsAryl, Alkyl, Heteroatoms
Photoredox Catalysis with HATPhotoredox catalyst and H-atom transfer agentHigh chemoselectivity for tertiary C-H bondsAlkyl, Sulfonyl

These advanced synthetic methodologies provide a robust toolkit for the precise modification of the adamantane cage, paving the way for the development of novel adamantane derivatives with tailored properties for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the detailed structural elucidation of 2-(1-Adamantyl)-3-pentanone, allowing for the unambiguous assignment of proton and carbon environments.

High-Resolution ¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. Based on the analysis of structurally similar compounds, such as 1-Adamantyl methyl ketone, the following proton chemical shifts are anticipated. nih.govchemicalbook.com The protons of the adamantyl cage typically appear as a set of broad singlets or multiplets in the upfield region, generally between δ 1.60 and 2.10 ppm. Specifically, the methine protons (-CH) of the adamantane (B196018) cage are expected around δ 2.09 ppm, while the methylene (B1212753) protons (-CH₂) would likely produce signals in the range of δ 1.70-1.95 ppm. nih.gov

The protons of the pentanone chain will be deshielded to a greater extent due to the electron-withdrawing effect of the adjacent carbonyl group. The methylene protons (CH₂) of the ethyl group are expected to resonate as a quartet around δ 2.40-2.50 ppm, coupled to the neighboring methyl protons. The methyl protons (CH₃) of the ethyl group would appear as a triplet at approximately δ 1.05 ppm. The methyl group directly attached to the chiral center is anticipated to be a doublet around δ 1.10 ppm, coupled to the adjacent methine proton. The methine proton (CH) at the α-position to the carbonyl group is expected to be the most downfield signal for the aliphatic chain, likely appearing as a multiplet around δ 2.80-3.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Adamantyl-CH~2.09br s
Adamantyl-CH₂~1.70-1.95m
-C(=O)-CH(CH₃)-~2.80-3.00m
-C(=O)-CH₂CH₃~2.40-2.50q
-CH(CH₃)-~1.10d
-CH₂CH₃~1.05t

Predicted data is based on analogous compounds and general spectroscopic principles.

¹³C NMR Spectroscopy for Carbon Framework Analysis and Tacticity Studies

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of δ 210-215 ppm. nih.govlibretexts.org The carbon atoms of the adamantyl group are anticipated to resonate in the region of δ 28-47 ppm. Specifically, the quaternary carbon of the adamantyl cage attached to the ketone is expected around δ 46-47 ppm, with the methine carbons appearing around δ 38-39 ppm and the methylene carbons at approximately δ 28 and 36 ppm. nih.gov

The carbons of the pentanone chain will have distinct chemical shifts. The methine carbon alpha to the carbonyl group is expected around δ 45-50 ppm. The methylene carbon of the ethyl group will likely appear around δ 35-40 ppm, while its terminal methyl carbon is expected at δ 7-9 ppm. The methyl group attached to the chiral center is predicted to have a chemical shift in the range of δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~210-215
Adamantyl-C (quaternary)~46-47
Adamantyl-CH~38-39
Adamantyl-CH₂~28 and ~36
-C(=O)-CH(CH₃)-~45-50
-C(=O)-CH₂CH₃~35-40
-CH(CH₃)-~15-20
-CH₂CH₃~7-9

Predicted data is based on analogous compounds and general spectroscopic principles. nih.govchemicalbook.comweebly.comoregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unequivocally confirm the structural assignments, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. Key correlations expected include the coupling between the methine proton at the α-position and the protons of its attached methyl group, as well as the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum would link the proton signals to their corresponding carbon signals as detailed in Tables 1 and 2, confirming the assignments of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across quaternary centers and the carbonyl group. Expected key correlations include the protons of the ethyl group and the α-methine proton with the carbonyl carbon, as well as the protons of the adamantyl group with the carbonyl carbon and the α-methine carbon.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule and their bonding environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, which is expected to appear in the region of 1705-1725 cm⁻¹. For the analogous 1-Adamantyl methyl ketone, this peak is observed at 1709 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the adamantyl and pentanone moieties are expected to be observed in the range of 2850-3000 cm⁻¹. nih.govchemicalbook.com Specifically, bands around 2905 cm⁻¹ and 2851 cm⁻¹ can be attributed to the C-H stretching of the adamantyl group. nih.gov Other characteristic bands include C-H bending and skeletal vibrations of the adamantyl cage, which typically appear in the fingerprint region below 1500 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)~1705-1725Strong
C-H Stretch (Aliphatic)~2850-3000Medium-Strong
C-H Bend~1350-1470Medium

Predicted data is based on analogous compounds and general spectroscopic principles. nih.govchemicalbook.comnist.gov

Fourier-Transform Raman Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C-H stretching vibrations of the adamantyl and pentyl groups are expected to be strong in the Raman spectrum, appearing in the 2800-3000 cm⁻¹ region. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. The skeletal vibrations of the adamantane cage are also expected to be prominent in the Raman spectrum. The symmetric vibrations of the carbon framework would be particularly Raman active and would provide further confirmation of the molecular structure. rsc.org

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments. For this compound (C₁₅H₂₄O), with a nominal molecular weight of 220 g/mol , several predictable fragmentation pathways can be outlined.

Upon electron ionization, the molecule would form a molecular ion (M•⁺) with an m/z of 220. The subsequent fragmentation is largely dictated by the stability of the resulting fragments. The primary fragmentation mechanisms for ketones are alpha cleavage and McLafferty rearrangement. libretexts.org

Alpha Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken. ochemacademy.comfiveable.me For this compound, two primary alpha cleavage pathways are possible:

Cleavage 'a': Breakage of the bond between the carbonyl carbon and the adamantyl-methylene group. This would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized acylium ion containing the adamantyl group at m/z 191.

Cleavage 'b': Breakage of the bond between the carbonyl carbon and the ethyl group. This is generally the more favorable pathway as it results in the loss of the larger, more stable adamantyl-methylene radical (•CH₂-Ad) and the formation of a propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57. youtube.com

Adamantane Fragmentation: The adamantyl cation (C₁₀H₁₅⁺) itself is very stable and often appears as a prominent peak at m/z 135 in the mass spectra of adamantane derivatives, resulting from the cleavage of the bond connecting the substituent to the cage. cdnsciencepub.comniscair.res.in Further fragmentation of the adamantane cage can produce a series of characteristic ions, including those at m/z 107, 93, 79, and 77. nih.gov

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. libretexts.orgyoutube.com In this compound, the ethyl group attached to the carbonyl has no gamma-hydrogens, so a classical McLafferty rearrangement is not expected from that side.

Based on these principles, a predicted mass spectrum would show a molecular ion peak at m/z 220, with significant fragment peaks at m/z 191, 135, and a base peak likely at m/z 57.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
Predicted m/zProposed Fragment IonFragmentation Pathway
220[C₁₅H₂₄O]•⁺Molecular Ion (M•⁺)
191[C₁₃H₁₉O]⁺Alpha Cleavage 'a' (Loss of •C₂H₅)
135[C₁₀H₁₅]⁺Adamantyl Cation (Loss of C₅H₉O•)
57[C₃H₅O]⁺Alpha Cleavage 'b' (Loss of •C₁₂H₁₉)

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the crystallographic databases, we can predict its solid-state characteristics based on the known behavior of adamantane derivatives and ketones.

Solid-State Conformation: The conformation of the molecule in a crystal lattice would be a balance between intramolecular steric strain and favorable intermolecular packing. The bulky, rigid adamantane cage will dominate the steric environment, forcing the more flexible pentanone chain into a conformation that minimizes steric hindrance.

Intermolecular Interactions: Adamantane and its derivatives are known to form plastic crystals, where molecules have long-range translational order but rotational disorder, a state between a true solid and a liquid. acs.org The intermolecular forces in these crystals are primarily weak van der Waals forces. acs.org

For this compound, the primary intermolecular forces governing its crystal packing would be:

Van der Waals Forces: These London dispersion forces will be the dominant interactions, arising from the large, nonpolar surface area of the adamantane cage and the hydrocarbon portions of the pentanone chain. acs.org

Dipole-Dipole Interactions: The carbonyl group (C=O) introduces a permanent dipole moment into the molecule. quora.comvaia.com These dipole-dipole interactions are stronger than van der Waals forces but weaker than hydrogen bonds. They will encourage an alignment of molecules in the crystal lattice where the partially negative oxygen atom of one molecule is oriented towards the partially positive carbons of neighboring molecules. libretexts.org

Hydrogen bonding would not be a significant organizing force in the pure solid state, as the molecule lacks hydrogen bond donors (like O-H or N-H). youtube.com The crystal packing will likely be dense, driven by the tendency of the bulky, spherical adamantane groups to arrange efficiently, with dipole-dipole interactions providing secondary ordering. Studies on other adamantane amides and derivatives confirm that N–H···O and C–H···O hydrogen bonds, along with numerous H···H contacts, are crucial in stabilizing their crystal structures. nih.govresearchgate.net

Table 2: Predicted Crystallographic and Intermolecular Interaction Properties
PropertyPredicted CharacteristicRationale
Crystal SystemLikely Monoclinic or OrthorhombicCommon for organic molecules of this size and symmetry. Adamantane itself can exhibit cubic and tetragonal phases. acs.org
Dominant Intermolecular ForceVan der Waals (London Dispersion)Due to the large, nonpolar adamantane cage. acs.org
Secondary Intermolecular ForceDipole-Dipole InteractionsArising from the polar carbonyl (C=O) group. quora.comvaia.com
Hydrogen BondingAbsent (as a primary force)No strong hydrogen bond donors (e.g., O-H, N-H) are present.
Expected Packing MotifClose packing of adamantyl groups with dipolar alignment of ketone functions.Maximizes van der Waals contacts and satisfies electrostatic interactions.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Ketone Moiety

The carbonyl group in 2-(1-Adamantyl)-3-pentanone is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The reaction of aldehydes and ketones with nucleophiles is a fundamental process in organic chemistry, typically involving the attack of a nucleophile on the electrophilic carbonyl carbon. byjus.com This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub

The general mechanism can be outlined in two primary steps:

Nucleophilic Attack: The nucleophile forms a new sigma bond with the carbonyl carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom. byjus.com

Protonation: The resulting alkoxide ion is protonated by an acid source to give the final alcohol product. libretexts.org

In the context of this compound, the bulky adamantyl group introduces significant steric hindrance around the carbonyl carbon. This steric shield influences the rate and feasibility of nucleophilic attack compared to less hindered ketones. youtube.com

Condensation Reactions: Aldol-type condensation reactions involve the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com For a ketone like this compound, treatment with a base can generate an enolate, which can then act as a nucleophile. The Claisen-Schmidt condensation, for instance, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com While specific studies on this compound in this context are not detailed in the provided results, the general principles of enolate formation and subsequent nucleophilic attack would apply, albeit influenced by the steric bulk of the adamantyl group.

The table below summarizes the general reactivity patterns for nucleophilic additions to ketones.

Reaction TypeNucleophileProduct TypeKey Features
Nucleophilic Addition Grignard Reagents (R-MgX), Organolithiums (R-Li)Tertiary AlcoholIrreversible addition of an alkyl/aryl group.
Hydride Reduction NaBH₄, LiAlH₄Secondary AlcoholAddition of a hydride ion (H⁻).
Cyanohydrin Formation HCN, NaCN/H⁺CyanohydrinReversible addition of a cyanide group. byjus.com
Aldol (B89426) Addition Enolateβ-Hydroxy KetoneForms a new carbon-carbon bond. masterorganicchemistry.com
Wittig Reaction Phosphorus YlideAlkeneConverts the carbonyl group to a C=C double bond.

Ketones with α-hydrogens can exist in equilibrium with their enol tautomers. This process, known as enolization, is a fundamental aspect of carbonyl chemistry. The steric environment around the α-hydrogens in this compound can influence the rate and equilibrium of enolization.

Homoenolization is a related, but less common, process where a proton is removed from a β- or γ-position relative to the carbonyl group, leading to the formation of a homoenolate intermediate. These intermediates are implicated in certain molecular rearrangements. While specific enolization or homoenolization studies on this compound were not found, research on related bridged polycyclic ketones, such as 4-protoadamantanone, demonstrates the importance of such intermediates in rearrangement reactions. For instance, the sulfuric acid-catalyzed rearrangement of 4-protoadamantanone to the more stable adamantanone likely proceeds through such intermediates. researchgate.net

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 2-(1-Adamantyl)-3-pentanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon.

Oxidation of the ketone is less straightforward. Standard oxidation of a simple ketone is generally not possible without breaking carbon-carbon bonds. However, reactions like the Baeyer-Villiger oxidation, which involves peroxy acids, can convert ketones into esters. In the case of this compound, this reaction would likely result in the formation of an ester by inserting an oxygen atom adjacent to the carbonyl group. The regioselectivity of this insertion would be influenced by the migratory aptitude of the neighboring alkyl and adamantyl groups.

Reactivity of the Adamantane (B196018) Core

The adamantane framework is known for its exceptional thermal and chemical stability. However, under certain conditions, particularly in the presence of strong acids or electrophiles, it can undergo rearrangements and substitution reactions.

The protoadamantane-adamantane rearrangement is a key transformation in adamantane chemistry, often used to synthesize substituted adamantane derivatives. rsc.orgnih.gov This rearrangement typically proceeds through a carbocationic intermediate. For example, the treatment of protoadamantane (B92536) derivatives with acid can induce a skeletal reorganization to the thermodynamically more stable adamantane structure. researchgate.net

The rearrangement of the adamantyl cation itself (1-yl to 2-yl) can occur through intermolecular hydride transfer or via a reversible ring-opening of the adamantane skeleton. rsc.org The presence of the ketone functionality would influence the stability and reaction pathways of any adjacent carbocationic intermediates.

While aromatic compounds are well-known to undergo electrophilic substitution, the sigma bonds of the adamantane cage can also react with strong electrophiles. organicmystery.comyoutube.commasterorganicchemistry.com Common electrophilic substitution reactions on adamantane itself include halogenation (e.g., with bromine) and nitration. masterorganicchemistry.comyoutube.comyoutube.com

The presence of the deactivating keto-group in this compound would influence the reactivity of the adamantane core towards electrophiles. Ketone groups are electron-withdrawing and generally deactivate aromatic rings to electrophilic attack. organicmystery.com By analogy, the electron-withdrawing nature of the pentanone substituent would likely decrease the reactivity of the adamantane cage towards electrophilic substitution compared to unsubstituted adamantane. Any substitution would likely occur at the bridgehead positions of the adamantane core, which are the most reactive sites.

Catalytic Transformations and Their Mechanisms

While specific research detailing the catalytic applications of this compound is limited in publicly available scientific literature, this section explores the plausible mechanistic pathways based on analogous chemical systems. The unique structural feature of this compound is the presence of a bulky, rigid adamantyl group adjacent to a carbonyl center, which is expected to significantly influence its reactivity.

The direct involvement of this compound in palladium-catalyzed N-arylation reactions is not extensively documented. However, the principles of palladium-catalyzed α-arylation of ketones provide a framework for understanding its potential role. In these reactions, a ketone is typically deprotonated to form an enolate, which then couples with an aryl halide in the presence of a palladium catalyst.

The general mechanism for the palladium-catalyzed α-arylation of a ketone proceeds through a catalytic cycle involving an arylpalladium enolate intermediate. The carbon-carbon bond is formed via reductive elimination from this intermediate. The process is highly dependent on the choice of ligands, base, and solvent. The presence of bulky, electron-rich phosphine (B1218219) ligands on the palladium center is often crucial for achieving high catalytic activity.

While ketones themselves are not typically the primary ligands, their structure, particularly the steric bulk near the α-carbon, can influence the reaction. The bulky adamantyl group in this compound would exert significant steric hindrance. This could impact the rate of enolate formation and its subsequent approach to the palladium center.

It is well-established that adamantyl-containing phosphine ligands, such as tri(1-adamantyl)phosphine, are highly effective in palladium-catalyzed cross-coupling reactions. princeton.eduresearchgate.net This efficacy is attributed to the ligand's large steric footprint and strong electron-donating character, which promotes the formation of catalytically active, low-coordinate palladium species and stabilizes the catalyst. princeton.eduresearchgate.net While this highlights the utility of the adamantyl moiety in palladium catalysis, it describes its role as part of a phosphine ligand rather than within the ketone substrate itself.

For a ketone like this compound to participate in an N-arylation reaction (a specific type of C-N coupling), it would likely need to be converted into a different functional group, as the direct N-arylation of a ketone enolate is not a standard transformation. More commonly, ketones undergo C-arylation at the α-position. nih.gov A hypothetical N-arylation involving this scaffold would likely proceed through a multi-step synthesis.

Table 1: General Components for Palladium-Catalyzed α-Arylation of Ketones

Component Function / Examples
Ketone Substrate Source of the enolate nucleophile (e.g., dialkyl ketones, cyclic ketones)
Aryl Halide Electrophilic coupling partner (e.g., Aryl bromides, chlorides, triflates)
Palladium Precatalyst Source of the active Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Stabilizes the catalyst and facilitates key steps (e.g., Buchwald or Hartwig phosphine ligands, N-heterocyclic carbenes)
Base Generates the ketone enolate (e.g., NaOtBu, LiHMDS, K₃PO₄)

| Solvent | Toluene, Dioxane, THF |

Specific studies on the enzymatic or biocatalytic oxidation of this compound are not readily found in the literature. However, the metabolic pathways of other adamantane-containing compounds and the general principles of biocatalytic ketone oxidation can provide insight into its expected behavior.

Biocatalytic oxidation reactions are often mediated by oxidoreductase enzymes, such as cytochrome P450 monooxygenases (CYPs) and alcohol dehydrogenases (ADHs). acsgcipr.orgnih.gov These enzymes are known to act on a wide range of substrates, including alkanes and ketones.

For adamantane derivatives, metabolic oxidation is a well-known transformation. The adamantyl cage is susceptible to hydroxylation, primarily by CYP enzymes. nih.govnih.gov It is generally accepted that the tertiary bridgehead carbons of the adamantane scaffold are the most reactive and, therefore, the preferred sites for CYP-mediated oxidation. nih.gov However, oxidation at the secondary carbons is also frequently observed. The precise site of oxidation is determined not just by chemical reactivity but also by the stereochemical alignment of the substrate within the enzyme's active site. nih.gov In some cases, unusual susceptibility of secondary adamantyl carbons to metabolic oxidation has been reported and explained through docking studies with metabolizing enzymes like CYP3A4. nih.gov

In the case of this compound, several biocatalytic oxidation pathways can be hypothesized:

Hydroxylation of the Adamantyl Cage: A monooxygenase could introduce a hydroxyl group onto the adamantyl moiety. The most likely positions would be the tertiary carbons (C3, C5, C7 of the cage) or potentially a secondary carbon, depending on how the substrate orients within the active site. nih.govnih.gov Further oxidation could lead to dihydroxylated metabolites. nih.gov

Oxidation adjacent to the Carbonyl (Baeyer-Villiger Oxidation): Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester. This is a common biocatalytic transformation for ketones.

Reduction of the Ketone: Conversely, ketone reductases or alcohol dehydrogenases could catalyze the reduction of the carbonyl group to a secondary alcohol, which could then be a substrate for further transformations.

The combination of NAD(P)H-dependent monooxygenases and NAD(P)⁺-dependent alcohol dehydrogenases can facilitate the double oxidation of alkanes to ketones. nih.gov A similar cascade could potentially be involved in the further metabolism of an adamantyl ketone.

Table 2: Key Enzymes and Reactions in Biocatalytic Oxidation of Adamantane Derivatives

Enzyme Class Reaction Type Typical Product(s) from Adamantane
Cytochrome P450 Monooxygenases (CYPs) C-H Hydroxylation 1-Adamantanol, 2-Adamantanol, Adamantanone. nih.govresearchgate.net
Alcohol Dehydrogenases (ADHs) Oxidation of Alcohols Can oxidize intermediate alcohols (e.g., adamantanol) to ketones (adamantanone). acsgcipr.org

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxygen insertion | Converts cyclic or acyclic ketones to esters or lactones. |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations for Conformational Analysis

For instance, studies on adamantane-linked isothiourea derivatives have utilized molecular mechanics to pre-optimize structures in solution, followed by conformational searches to explore the rotational freedom around single bonds. acs.org These studies often reveal stabilizing intramolecular interactions, such as C-H···N and C-H···π interactions, which dictate the preferred molecular conformation. acs.org In the case of 2-(1-Adamantyl)-3-pentanone, molecular dynamics simulations could elucidate the rotational barriers of the pentanone chain relative to the rigid adamantane (B196018) core and identify the most stable conformers.

Similarly, research on adamantane-substituted amines and amides has shown how the rigid azaadamantane core can lead to significant steric strain and out-of-plane distortion of amide bonds. nih.gov X-ray crystallography, often complemented by computational modeling, confirms the solid-state conformations, which can then be compared to the calculated low-energy structures in the gas phase or in solution. nih.govacs.org For this compound, a combination of experimental techniques like NMR and theoretical calculations would be invaluable for a comprehensive conformational analysis.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of adamantane-containing molecules. These calculations provide insights into the distribution of electron density, orbital energies, and various reactivity descriptors.

Studies on adamantane-linked 1,2,4-triazole (B32235) derivatives have used DFT to calculate HOMO-LUMO energy gaps, which are indicative of a molecule's kinetic stability and reactivity. nih.gov The electronic nature of substituents on the adamantane scaffold can significantly influence these properties. nih.gov For this compound, DFT calculations could predict its reactivity towards nucleophilic or electrophilic attack by analyzing the electrostatic potential map and frontier molecular orbitals.

Furthermore, computational studies on the adamantane cation have employed quantum chemistry to simulate its spectroscopic properties and fragmentation dynamics. dntb.gov.ua These theoretical investigations are crucial for interpreting experimental mass spectrometry and photoelectron spectroscopy data. dntb.gov.ua The application of such methods to this compound would allow for the prediction of its behavior under ionization and provide a deeper understanding of its intrinsic electronic structure.

Molecular Docking and Ligand-Target Interaction Modeling in Chemical Biology

Molecular docking is a key computational technique in drug discovery, used to predict the binding orientation and affinity of a ligand to a protein target. The lipophilic adamantane moiety is often incorporated into drug candidates to enhance their binding to hydrophobic pockets within protein active sites. mdpi.comnih.gov

For example, docking studies on adamantane-linked 1,2,4-triazole derivatives have been performed to predict their binding affinity to enzymes like 11β-HSD1, which is implicated in metabolic diseases. nih.govnih.gov These studies help in designing new compounds with improved inhibitory activity by optimizing the interactions with key active site residues. nih.gov If this compound were to be investigated for biological activity, molecular docking would be a primary step to identify potential protein targets and to model its binding mode.

In silico studies on various adamantane derivatives have successfully predicted their potential as inhibitors for a range of targets, from viral proteins to enzymes involved in cancer. nih.govnih.gov The general approach involves docking a library of compounds into the active site of a target protein and scoring their binding poses to identify the most promising candidates for further experimental validation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built using calculated molecular descriptors that encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to establish structure-activity relationships for their antiviral activity. nih.gov These models provide a 3D map of the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Building Block in the Synthesis of Complex Molecular Architectures

The adamantyl group, derived from compounds like this compound, serves as a versatile scaffold in organic synthesis. wikipedia.orgnih.gov Its well-defined and rigid structure is instrumental in constructing larger, intricate molecular systems with specific spatial arrangements and properties. nih.gov The discovery of adamantane in petroleum in 1933 opened a new field of chemistry focused on polyhedral organic compounds, leading to their use in creating novel materials and molecular assemblies. wikipedia.orgyoutube.com

In supramolecular chemistry, the adamantyl moiety is highly valued for its ability to participate in specific non-covalent interactions, particularly host-guest chemistry. The size, shape, and hydrophobicity of the adamantane cage make it an ideal guest for various molecular hosts, most notably cyclodextrins. nih.gov

Recent research has explored the synthesis of keto-adamantane-based macrocycles. nih.govnih.govmdpi.com For instance, a macrocycle was synthesized by combining adamantane building blocks with 1,3-dimethoxy-benzene units, which was subsequently oxidized to a keto-adamantane-based macrocycle. nih.govnih.gov This keto-adamantane macrocycle was shown to form charge-transfer (CT) co-crystals with an acceptor molecule (DDQ) through exo-wall interactions. nih.govnih.gov These crystalline assemblies exhibit selective vapochromism, changing color in the presence of specific solvent vapors like tetrahydrofuran (THF), a phenomenon attributed to the vapor-triggered decomplexation of the co-crystals. nih.govnih.gov

The interaction between adamantane-functionalized polymers and cyclodextrins is another key area of study. The adamantyl group can form inclusion complexes with β-cyclodextrin (β-CD), leading to tunable properties in the resulting polymer systems. nih.gov This molecular recognition capability allows for the reversible formation of pseudorotaxanes, influencing properties like the lower critical solution temperature (LCST) of thermoresponsive polymers. nih.gov

Host MoleculeGuest MoietyType of InteractionResulting Supramolecular AssemblyApplication/Property
β-Cyclodextrin (β-CD)Pendant Adamantane GroupsHost-Guest Inclusion ComplexPolymer Inclusion Complexes (Pseudorotaxanes)Tunable cloud point temperature (Tcp) of thermoresponsive polymers nih.gov
Macrocycle (self-assembled)2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Exo-wall Charge-Transfer (CT)CT Co-crystalSelective Vapochromism for THF nih.govnih.gov

The incorporation of the bulky and rigid adamantyl group into polymer backbones or as a pendant group can significantly enhance the physical properties of the resulting materials. usm.eduresearchgate.net Adamantane's unique structure, consisting of three fused cyclohexane rings in a stress-free chair conformation, imparts excellent thermal stability, stiffness, and a higher glass transition temperature (Tg) to polymers. usm.eduwikipedia.orgresearchgate.net

By acting as a bulky pendant group, the adamantyl moiety disrupts chain packing and reduces crystallinity, which can improve a polymer's solubility and processability. usm.eduresearchgate.net Various types of polymers have been modified with adamantane to leverage these benefits, including:

Acrylates

Phenolics

Poly(phenylenes)

Poly(ether ether ketones)

Polyaramids

Polybenzoxazoles usm.edu

The introduction of adamantane units has been consistently shown to increase the thermal stability and Tg of these polymers compared to their unsubstituted, linear counterparts. usm.eduresearchgate.net This makes adamantane-containing polymers, derived from precursors like adamantyl ketones, attractive for applications requiring robust materials that can withstand high temperatures. wikipedia.orgresearchgate.net

A chemical probe is a small molecule used to study and manipulate biological systems. youtube.com The adamantane scaffold is a useful component in the design of such probes due to its defined structure and lipophilicity, which can influence how the probe interacts with biological targets. nih.govresearchgate.net

Adamantane derivatives have been successfully developed as fluorescent and chemiluminescent probes for detecting and imaging specific biological molecules and processes.

Fluorescent Probes: A class of fluorescent N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been developed to act as probes for the Cannabinoid Receptor Subtype 2 (CB2R). nih.gov This receptor is a biomarker for the early stages of inflammation-based diseases. One of the synthesized ligands exhibited strong binding affinity and high selectivity for CB2R, emitting light in the green region of the spectrum. nih.gov

Chemiluminescent Probes: A novel chemiluminescent probe based on an adamantane-dioxetane structure was designed for the highly selective and sensitive bioimaging of hydrogen peroxide (H₂O₂), an important reactive oxygen species. nih.gov This probe demonstrated a very low limit of detection for H₂O₂ in living cells and was effective for imaging in an acute colitis mouse model, showcasing its potential as a tool for biosensing and disease diagnosis. nih.gov

Enzymatic Transformations and Biocatalysis

The inert C-H bonds of the adamantane cage pose a challenge for traditional chemical synthesis but offer an opportunity for selective functionalization using biocatalysts. researchgate.net Enzymes, particularly oxidoreductases, can perform highly specific modifications on adamantane derivatives under mild conditions. nih.gov

The cytochrome P450 enzyme CYP101B1 has been studied for its ability to oxidize adamantane and its derivatives. researchgate.net While adamantane itself is a poor substrate, the introduction of a ketone group, as in 1-adamantyl methyl ketone, improves the substrate's activity with the enzyme. The CYP101B1-catalyzed oxidation of 1-adamantyl methyl ketone predominantly yields the 4-hydroxy metabolite, demonstrating the enzyme's ability to selectively hydroxylate an unactivated C-H bond. researchgate.net

Further research has shown that modifying adamantane derivatives with directing groups, such as esters, can significantly enhance the affinity, activity, and coupling efficiency of the enzyme. researchgate.net This "substrate engineering" approach leads to higher product formation rates and high selectivity for C-H bond hydroxylation at specific positions on the adamantane framework. researchgate.net

SubstrateEnzymePrimary ProductProduct Formation Rate (nmol·(nmol-P450)⁻¹·min⁻¹)Key Finding
1-Adamantyl methyl ketoneCYP101B14-hydroxy metaboliteNot specifiedKetone group improves substrate activity over adamantane researchgate.net
1-Adamantyl acetateCYP101B14-hydroxy-1-adamantyl acetate720Ester directing group enhances rate and selectivity researchgate.net
1-Adamantyl isobutyrateCYP101B14-hydroxy-1-adamantyl isobutyrate (97% selectivity)1350Bulky ester group further improves efficiency and selectivity researchgate.net
2-Adamantyl acetateCYP101B15-hydroxy-2-adamantyl acetate1100High selectivity for the 5-position on the 2-substituted cage researchgate.net

While some wild-type enzymes can process adamantane substrates, their active sites are often not optimized for such bulky molecules. mdpi.comresearchgate.net This has led to significant efforts in protein engineering to expand the substrate scope of enzymes to include bulky ketones and amines, which are structurally related to this compound. nih.govbakerlab.org

Enzymes like amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs) are particularly valuable for synthesizing chiral amines from ketones. nih.gov However, their activity on bulky ketones is often very low. researchgate.net Engineering strategies focus on modifying the enzyme's active site to better accommodate these larger substrates.

For example, studies on the (S)-selective ω-TA from Ochrobactrum anthropi identified a key tryptophan residue (W58) that acted as a steric barrier, limiting the enzyme's activity on ketone substrates. researchgate.net By mutating this residue to a smaller one, such as leucine (W58L), researchers achieved a dramatic improvement in catalytic efficiency for a wide range of structurally diverse ketones, including a 340-fold increase in kcat/KM for acetophenone, without compromising stereoselectivity. researchgate.net Such mechanism-guided engineering demonstrates that it is possible to tailor enzymes to accept bulky adamantane-containing substrates, opening avenues for the efficient biocatalytic synthesis of complex chiral molecules. researchgate.netnih.gov

An in-depth analysis of the chemical compound this compound reveals its significance in various scientific domains, extending from metabolic pathways to the foundational principles of medicinal chemistry. This article explores the compound's role in chemical biology and advanced materials, with a specific focus on its non-clinical applications.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity and Transformation Pathways

The full range of chemical reactivity for 2-(1-adamantyl)-3-pentanone has not yet been fully explored. The significant steric hindrance around the carbonyl group, a direct result of the adjacent adamantyl moiety, is expected to give rise to a unique reactivity profile compared to less hindered ketones. semanticscholar.org Future investigations should systematically probe its behavior in a wide array of chemical reactions. This includes exploring its potential in various named reactions, studying its susceptibility to different nucleophiles and electrophiles, and investigating its photochemical transformations. nih.gov Uncovering novel reaction pathways could lead to the synthesis of new and diverse adamantane (B196018) derivatives with potentially valuable biological or material properties. researchgate.net

Advanced Computational Approaches for Predictive Chemical Design

Modern computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For this compound, advanced computational methods like Density Functional Theory (DFT) can be used to model its three-dimensional structure, predict its spectroscopic signatures, and map out the energetic landscapes of potential reaction pathways. These theoretical studies can provide invaluable insights into the transition states of its reactions, helping to explain observed reactivity and to predict the feasibility of new chemical transformations. This predictive capability can streamline the discovery process for new applications of this compound and its derivatives.

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological or chemical activity. youtube.com While often associated with drug discovery, HTS is also a potent tool for chemical discovery in other areas. nih.gov A library of compounds derived from this compound could be synthesized and screened for a wide range of properties, including catalytic activity or novel material characteristics. The combination of automated synthesis with HTS would enable a more rapid and systematic exploration of the chemical space around this adamantyl ketone, significantly increasing the likelihood of discovering new and valuable applications.

Sustainable and Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry are increasingly central to modern chemical research and manufacturing. nih.gov Future work on this compound should prioritize the development of environmentally friendly synthetic methods. This includes the use of greener solvents, renewable starting materials, and catalytic rather than stoichiometric reagents to minimize waste. researchgate.net Furthermore, the entire lifecycle of the compound and its derivatives should be considered, with a goal of creating products that are either biodegradable or readily recyclable. Investigating the potential use of this compound in sustainable technologies, for instance, in the development of new catalysts or environmentally benign materials, represents a particularly promising and impactful area for future research. nih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.